molecular formula C12H4F5N3O4 B5119102 N-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluoroaniline

N-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluoroaniline

Cat. No.: B5119102
M. Wt: 349.17 g/mol
InChI Key: PTZCWRGCABXZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluoroaniline is an organic compound characterized by the presence of both nitro and fluoro groups attached to an aniline core. This compound is notable for its unique chemical structure, which combines the electron-withdrawing effects of both nitro and fluoro substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluoroaniline typically involves the nitration of a suitable precursor followed by the introduction of the pentafluoroaniline moiety. One common method involves the reaction of 2,4-dinitrochlorobenzene with pentafluoroaniline under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with handling nitro compounds and strong bases .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other strong bases.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Scientific Research Applications

N-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluoroaniline involves its interaction with various molecular targets. The electron-withdrawing effects of the nitro and fluoro groups can influence the reactivity of the compound, making it a potent electrophile. This property allows it to participate in various chemical reactions, including nucleophilic substitution and reduction. The compound’s ability to form stable complexes with metal ions also contributes to its utility in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluoroaniline is unique due to the combination of both nitro and fluoro groups, which impart distinct electronic properties. This combination enhances its reactivity and makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(2,4-dinitrophenyl)-2,3,4,5,6-pentafluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F5N3O4/c13-7-8(14)10(16)12(11(17)9(7)15)18-5-2-1-4(19(21)22)3-6(5)20(23)24/h1-3,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZCWRGCABXZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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